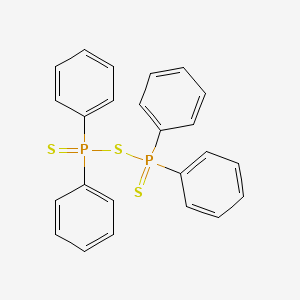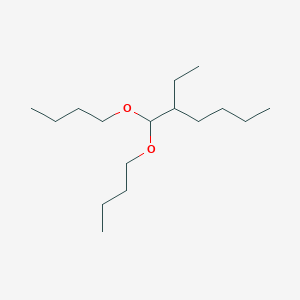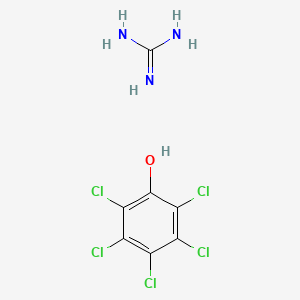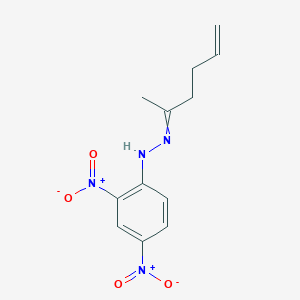![molecular formula C17H11NO2S B14737489 12h-Benzo[a]phenothiazine-1-carboxylic acid CAS No. 6314-44-9](/img/structure/B14737489.png)
12h-Benzo[a]phenothiazine-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12h-Benzo[a]phenothiazine-1-carboxylic acid is a complex organic compound with a unique structure that includes a carboxylic acid group attached to a benzo[a]phenothiazine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 12h-Benzo[a]phenothiazine-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the benzo[a]phenothiazine core, followed by the introduction of the carboxylic acid group. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Analyse Chemischer Reaktionen
Types of Reactions: 12h-Benzo[a]phenothiazine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Catalysts like palladium on carbon, and reagents such as halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
12h-Benzo[a]phenothiazine-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 12h-Benzo[a]phenothiazine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a photoredox catalyst, facilitating electron transfer reactions under light irradiation. This property is particularly useful in polymerization reactions and other synthetic processes.
Vergleich Mit ähnlichen Verbindungen
Phenothiazine: A parent compound with a similar core structure but lacking the carboxylic acid group.
12-Phenyl-12H-benzo[b]phenothiazine: A derivative with a phenyl group attached, used as a photoredox catalyst.
Extended Phenothiazines: Compounds with additional fused rings, exhibiting unique photophysical and redox properties.
Uniqueness: 12h-Benzo[a]phenothiazine-1-carboxylic acid stands out due to its specific functional groups and the resulting chemical properties. Its ability to act as a photoredox catalyst under visible light makes it particularly valuable in green chemistry applications.
Eigenschaften
CAS-Nummer |
6314-44-9 |
|---|---|
Molekularformel |
C17H11NO2S |
Molekulargewicht |
293.3 g/mol |
IUPAC-Name |
12H-benzo[a]phenothiazine-1-carboxylic acid |
InChI |
InChI=1S/C17H11NO2S/c19-17(20)11-5-3-4-10-8-9-14-16(15(10)11)18-12-6-1-2-7-13(12)21-14/h1-9,18H,(H,19,20) |
InChI-Schlüssel |
UENNCHJUWHZXIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=CC4=C3C(=CC=C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


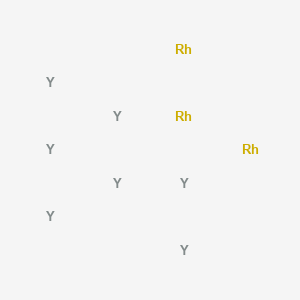
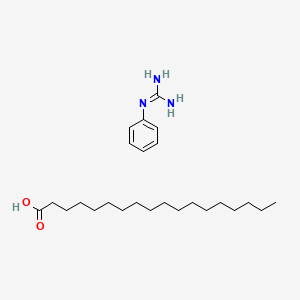


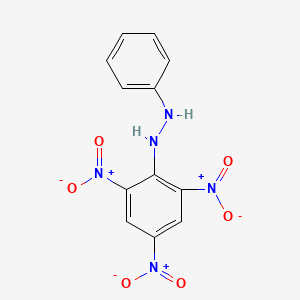
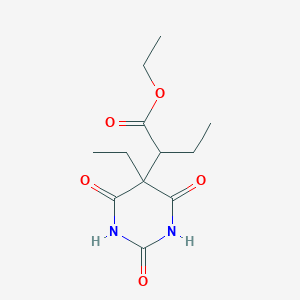
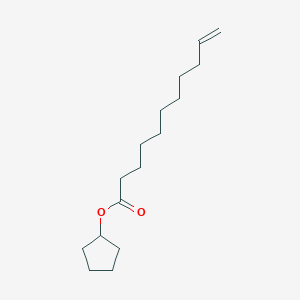
![N-[4-acetamido-3-[[(2S,3R,4R,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]amino]phenyl]acetamide](/img/structure/B14737459.png)
![1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl acetate](/img/structure/B14737465.png)
